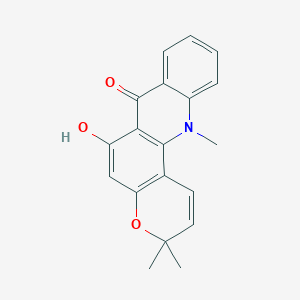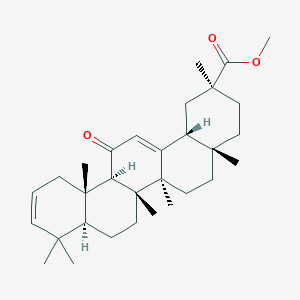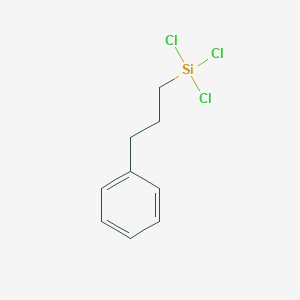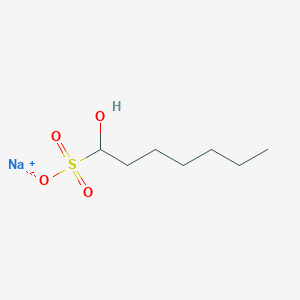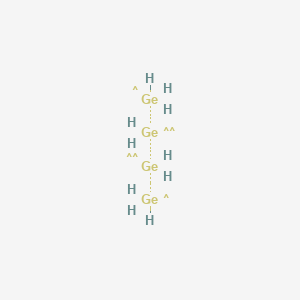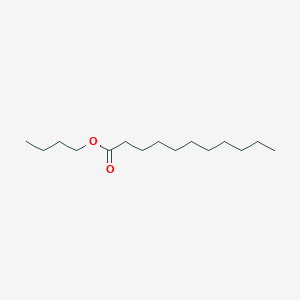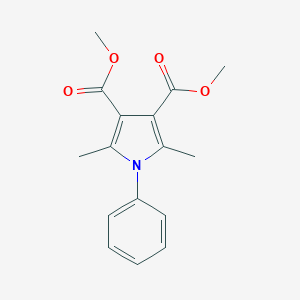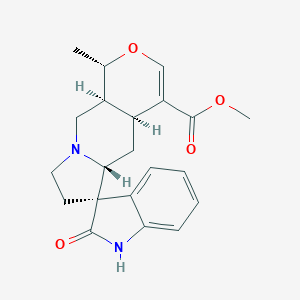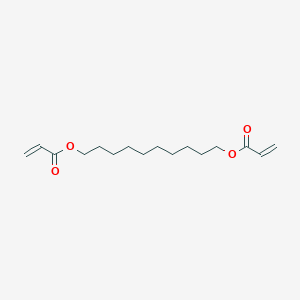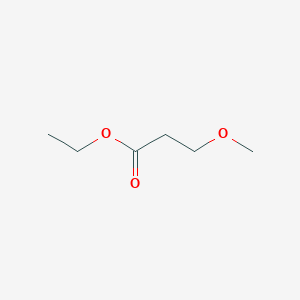
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II), also known as Zeise’s Dimer, is an organometallic compound . It has a CAS number of 12073-36-8 and a molecular weight of 588.08 . The IUPAC name is diplatinum (2+) bis (ethene) tetrachloride . It is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) is1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 . The molecular formula is C4H8Cl4Pt2 . Physical And Chemical Properties Analysis
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) appears as an orange crystal . It has a density, boiling point, flash point, precise quality, PSA, and logP ofg/cm3, °Cat760mmHg, °C, 585.86800, 0.00000, and 4.35740 respectively . It is stored at ambient temperatures .
科学研究应用
“DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II)” is a type of organometallic compound. Organometallic compounds have a wide range of applications in various fields . Here are some potential applications:
-
Thin Film Deposition
- Organometallic compounds are often used in the deposition of thin films, a process critical to industries such as electronics and solar energy .
- The compounds can be used in techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create thin films of metals or metal oxides .
-
Industrial Chemistry
- Organometallic compounds serve as catalysts in many industrial chemical reactions .
- They can facilitate reactions such as polymerization, hydrogenation, and metathesis, among others .
- The efficiency and selectivity of these reactions can be significantly improved with the right organometallic catalyst .
-
Pharmaceuticals
- Organometallic compounds, including platinum complexes, have found use in the development of anticancer drugs .
- They can interact with DNA in cancer cells, inhibiting cell division and leading to cell death .
- The effectiveness of these drugs can vary, and research is ongoing to improve their selectivity and reduce side effects .
-
LED Manufacturing
-
Material Science
-
Environmental Science
安全和危害
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) may cause skin irritation, an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear respiratory protection . In case of eye contact, rinse cautiously with water for several minutes .
属性
IUPAC Name |
dichloroplatinum;ethene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLBDYCZFZESPN-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.Cl[Pt]Cl.Cl[Pt]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl4Pt2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) | |
CAS RN |
12073-36-8, 12144-54-6 |
Source


|
| Record name | Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12073-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stereoisomer of Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12144-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-μ-chlorodichlorobis(η2-ethylene)diplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

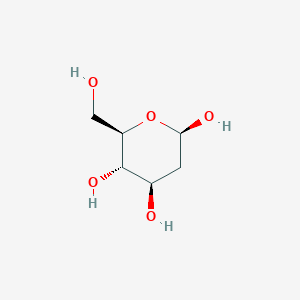
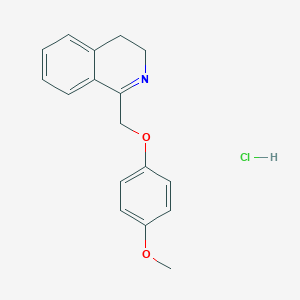
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)

